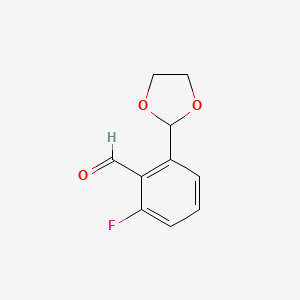

2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde

Description

Significance of Organofluorine Chemistry in Modern Synthetic Methodologies

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has had a profound impact on the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. The high electronegativity of fluorine, combined with its relatively small size, can influence a molecule's conformation, pKa, metabolic stability, and lipophilicity. For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, which enhances the thermal and chemical stability of the molecule. In medicinal chemistry, the strategic placement of fluorine atoms can lead to enhanced binding affinity with biological targets and improved pharmacokinetic profiles.

Strategic Role of Acetal (B89532) Protecting Groups in Multi-Step Organic Synthesis

In the synthesis of complex organic molecules that contain multiple functional groups, it is often necessary to temporarily block the reactivity of one group while transformations are carried out on another. This is the role of a protecting group. Acetals are one of the most common and effective protecting groups for aldehydes and ketones. google.comwikipedia.org They are formed by the reaction of a carbonyl compound with an alcohol, typically in the presence of an acid catalyst. Cyclic acetals, such as the 1,3-dioxolane (B20135) group, are particularly favored due to their enhanced stability.

The key advantage of acetal protecting groups is their stability under a wide range of reaction conditions, particularly those involving basic, nucleophilic, and reducing agents. google.comsigmaaldrich.com This allows for a broad scope of chemical manipulations on other parts of the molecule without affecting the protected carbonyl group. Subsequently, the acetal can be easily and cleanly removed (deprotected) by treatment with aqueous acid, regenerating the original aldehyde or ketone. google.comfluorochem.co.uk This "protect-transform-deprotect" strategy is a cornerstone of multi-step organic synthesis.

Overview of 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde as a Versatile Synthetic Intermediate

This compound is a synthetic intermediate that strategically combines the benefits of a fluorinated aromatic ring and a protected aldehyde. The presence of the fluorine atom at the ortho position to the aldehyde group can influence the reactivity of the aromatic ring and introduce the desirable properties of organofluorine compounds into a target molecule.

The 1,3-dioxolane group serves to mask the reactivity of the highly versatile benzaldehyde (B42025) functional group. This protection allows for a variety of chemical transformations to be performed on the fluorinated benzene (B151609) ring, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or modifications of other substituents, which would otherwise be complicated by the presence of a reactive aldehyde. Once the desired modifications are complete, the aldehyde can be readily deprotected, making it available for subsequent reactions like oxidation, reduction, condensation, or the formation of carbon-carbon bonds.

The synthesis of this compound would typically involve the acid-catalyzed reaction of 2-fluorobenzaldehyde (B47322) or 2,6-difluorobenzaldehyde (B1295200) with ethylene (B1197577) glycol. researchgate.netresearchgate.netspegroup.ru This reaction is a standard procedure for the formation of 1,3-dioxolanes. organic-chemistry.org

Below are tables detailing the properties of the likely precursors to this compound, which are indicative of the physical characteristics of this class of compounds.

Table 1: Physical Properties of 2-Fluorobenzaldehyde

| Property | Value |

| Molecular Formula | C₇H₅FO |

| Molecular Weight | 124.11 g/mol |

| Boiling Point | 90-91 °C/46 mmHg |

| Melting Point | -44.5 °C |

| Density | 1.178 g/mL at 25 °C |

| Refractive Index | n20/D 1.521 |

Table 2: Physical Properties of 2,6-Difluorobenzaldehyde

| Property | Value |

| Molecular Formula | C₇H₄F₂O |

| Molecular Weight | 142.10 g/mol |

| Boiling Point | 82-84 °C/15 mmHg sigmaaldrich.com |

| Melting Point | 15-17 °C sigmaaldrich.com |

| Density | 1.317 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.502 sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

146137-73-7 |

|---|---|

Molecular Formula |

C10H9FO3 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde |

InChI |

InChI=1S/C10H9FO3/c11-9-3-1-2-7(8(9)6-12)10-13-4-5-14-10/h1-3,6,10H,4-5H2 |

InChI Key |

JWVZGMDAMUGWTE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=C(C(=CC=C2)F)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 2 1,3 Dioxolan 2 Yl 6 Fluorobenzaldehyde

Reactivity of the 1,3-Dioxolane (B20135) Acetal (B89532) Functionality

The 1,3-dioxolane group is a cyclic acetal widely used in organic synthesis to protect aldehydes and ketones from a variety of reaction conditions. Its reactivity is dominated by its susceptibility to acidic conditions, which readily cleaves the acetal and regenerates the parent carbonyl compound.

The deprotection of the 1,3-dioxolane group in 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde to yield 2-fluoro-6-formylbenzaldehyde is a critical step in its synthetic application. This transformation is most commonly achieved via acid-catalyzed hydrolysis. The chemoselective nature of this deprotection allows the aldehyde to be unmasked without affecting other functional groups that are stable to acidic conditions.

The general mechanism for acid-catalyzed acetal hydrolysis involves the following steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, converting the hydroxyl group into a good leaving group (an alcohol). chemistrysteps.com

Cleavage: The carbon-oxygen bond cleaves, and the leaving group departs. This step is facilitated by the lone pair of electrons on the adjacent oxygen atom, which forms a resonance-stabilized oxonium ion. researchgate.net The formation of this intermediate is often the rate-determining step of the reaction. researchgate.net

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: A proton is transferred from the newly added water moiety to a base, yielding a hemiacetal.

Repeat and Eliminate: The second alkoxy group is subsequently protonated and eliminated as ethylene (B1197577) glycol, ultimately regenerating the aldehyde. chemistrysteps.com

A wide range of acidic catalysts can be employed for this deprotection, from simple aqueous mineral acids to Lewis acids in wet solvents. The choice of catalyst allows for tuning the reaction conditions to be compatible with other functionalities in the molecule. For example, cerium(III) triflate in wet nitromethane (B149229) provides a mild and chemoselective method for cleaving acetals at nearly neutral pH. researchgate.net Another mild option is using sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can achieve quantitative conversion of similar compounds like 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) within minutes at room temperature. organic-chemistry.orgwikipedia.org Reductive deprotection methods using reagents like nickel boride have also been developed, which can offer high chemoselectivity, leaving halo and alkoxy groups unaffected. rsc.orgresearchgate.net

| Reagent/Catalyst | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, THF, Acetone | Room Temp to Reflux | Standard, cost-effective method. | organic-chemistry.org |

| Cerium(III) Triflate | Wet Nitromethane | Room Temp | Mild, chemoselective, near-neutral pH. | researchgate.net |

| Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | Fast and efficient under mild conditions. | organic-chemistry.org |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol (B129727) | Ambient Temp | Reductive deprotection; tolerates halo and alkoxy groups. | rsc.orgresearchgate.net |

| Iodine | Acetone | Room Temp | Deprotection under neutral conditions. | organic-chemistry.org |

The kinetics of the acid-catalyzed hydrolysis of benzaldehyde acetals are influenced by the electronic nature of substituents on the aromatic ring. The rate-determining step is typically the formation of the resonance-stabilized carboxonium ion intermediate. researchgate.net The stability of this cation is paramount; electron-donating groups on the benzene (B151609) ring generally accelerate the reaction, while electron-withdrawing groups retard it. rsc.org

For this compound, the fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which would be expected to destabilize the carboxonium ion and thus slow the rate of hydrolysis compared to unsubstituted benzaldehyde dioxolane.

The mechanism of acetal hydrolysis can vary depending on the specific conditions and substrate. The most common pathways are designated A-1 and A-2. osti.gov

A-1 Mechanism: This is a unimolecular mechanism where the protonated acetal undergoes slow, rate-determining cleavage to form the carboxonium ion, which is then rapidly trapped by water. This pathway is characterized by a negative entropy of activation. osti.gov

A-2 Mechanism: This is a bimolecular mechanism where a water molecule participates in the rate-determining step, attacking the protonated acetal in a concerted fashion. osti.gov

Studies on the hydrolysis of various benzaldehyde acetals have shown that the mechanism can shift depending on the substituents and reaction conditions. rsc.orgmasterorganicchemistry.com For instance, the hydrolysis of substituted-benzaldehyde methyl phenyl acetals shows general acid catalysis, and the transition state structure can shift based on the electronic properties of the substituents. rsc.org

Transacetalization is a reaction where an existing acetal reacts with an alcohol or a diol under acidic catalysis to form a new acetal. researchgate.net This process is an equilibrium, and it can be driven to completion by using a large excess of the new alcohol or by removing one of the products from the reaction mixture. For this compound, this reaction could be used to exchange the ethylene glycol moiety for a different diol, such as 1,3-propanediol (B51772) to form a six-membered 1,3-dioxane (B1201747) ring. organic-chemistry.org

The reaction is catalyzed by both Brønsted and Lewis acids, such as p-toluenesulfonic acid or zirconium tetrachloride. organic-chemistry.orgthieme-connect.de Transacetalization can also occur with other acetals or orthoesters. For example, treating a 1,3-diol with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst is a common method for forming acetonide protecting groups, which is a form of transacetalization. thieme-connect.de

A key advantage of the 1,3-dioxolane protecting group is its stability under a wide range of non-acidic conditions, allowing for extensive chemical manipulation of other parts of the molecule. organic-chemistry.orgthieme-connect.de

Nucleophiles and Bases: Cyclic acetals are highly stable to strong bases (e.g., LDA, t-BuOK), organometallic reagents (e.g., Grignard reagents, organolithiums), and other nucleophiles like enolates and amines. organic-chemistry.orgscribd.com This stability allows for reactions such as metal-halogen exchange or nucleophilic additions to other sites on the molecule without affecting the protected aldehyde.

Reducing Agents: The 1,3-dioxolane group is compatible with common reducing agents, including lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (e.g., H₂/Ni). organic-chemistry.org This permits the reduction of other functional groups, such as esters or nitro groups, in the presence of the protected aldehyde.

Oxidizing Agents: Cyclic acetals are generally stable to many common oxidizing agents, such as those based on chromium (PCC, PDC) or manganese (KMnO₄). organic-chemistry.org However, very strong oxidizing agents, particularly in the presence of strong acids or Lewis acids, can cleave the acetal. organic-chemistry.org

| Reagent Class | Examples | Compatibility | Reference |

|---|---|---|---|

| Strong Bases | LDA, n-BuLi, t-BuOK | Stable | organic-chemistry.org |

| Nucleophiles | RMgX, RLi, Enolates | Stable | organic-chemistry.org |

| Hydride Reductants | LiAlH₄, NaBH₄ | Stable | organic-chemistry.org |

| Catalytic Hydrogenation | H₂/Pd, H₂/Ni | Stable | organic-chemistry.org |

| Mild Oxidants | PCC, PDC, MnO₂ | Stable | organic-chemistry.org |

| Strong Acids | Aqueous HCl, H₂SO₄ | Labile (Cleavage) | organic-chemistry.orgthieme-connect.de |

Reactivity of the Fluorinated Aromatic Aldehyde Core (post-deprotection)

Following the removal of the 1,3-dioxolane protecting group, the regenerated 2-fluoro-6-formylbenzaldehyde offers a reactive aromatic core. The fluorine atom and the aldehyde group dictate the reactivity of the benzene ring, particularly its susceptibility to nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic rings. The reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group, such as a halogen. masterorganicchemistry.com In 2-fluoro-6-formylbenzaldehyde, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group. Its position ortho to the fluorine atom activates the ring toward nucleophilic attack.

The accepted mechanism for SNAr is a two-step addition-elimination process: core.ac.uk

Addition: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk The negative charge is delocalized onto the ortho and para positions, and is further stabilized by the electron-withdrawing aldehyde group.

Elimination: Aromatization is restored by the expulsion of the leaving group, in this case, the fluoride (B91410) ion. The loss of the leaving group is generally fast. core.ac.uk

Fluorine is an excellent leaving group for SNAr reactions despite its strong bond to carbon. This is because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial rate-determining nucleophilic attack. core.ac.uk

A variety of nucleophiles can be used to displace the fluorine atom in activated systems like this, including amines, alkoxides, and thiolates, allowing for the formation of new C-N, C-O, and C-S bonds. nih.gov The presence of the ortho-aldehyde group not only activates the ring but also provides a handle for subsequent transformations, making the products of these SNAr reactions valuable synthetic intermediates. Studies on similar benzaldehydes have shown that the radiochemical yields of SNAr reactions correlate with the electron density at the reaction center. researchgate.net

Condensation Reactions of the Aldehyde Group (e.g., Knoevenagel, aldol (B89426) variations)

The aldehyde functional group in this compound is a key site for carbon-carbon bond formation through various condensation reactions. These reactions leverage the electrophilic nature of the aldehyde carbon.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound. wikipedia.org This reaction involves the nucleophilic addition of the active hydrogen compound to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is generally catalyzed by a weak base, such as an amine. wikipedia.org

For this compound, a common variation is the Knoevenagel-Doebner modification, which utilizes malonic acid in the presence of pyridine (B92270) and a catalytic amount of piperidine. georganics.sktue.nl This process is typically followed by decarboxylation to afford the corresponding (E)-cinnamic acid derivative. georganics.sk The reaction proceeds to form the thermodynamically more stable E-isomer as the major product. researchgate.net The use of solvent-free conditions or greener catalysts like ammonium (B1175870) salts has also been explored for Knoevenagel condensations to improve environmental friendliness and yield. tue.nlresearchgate.net

| Active Methylene Compound | Typical Conditions | Expected Product |

|---|---|---|

| Malonic acid | Pyridine, Piperidine (cat.), Heat | (E)-3-(2-(1,3-Dioxolan-2-yl)-6-fluorophenyl)acrylic acid |

| Diethyl malonate | Piperidine, Ethanol (B145695), Reflux | Diethyl 2-((2-(1,3-dioxolan-2-yl)-6-fluorophenyl)methylene)malonate |

| Malononitrile | TiCl4, Pyridine, RT | 2-((2-(1,3-Dioxolan-2-yl)-6-fluorophenyl)methylene)malononitrile nih.gov |

| Ethyl acetoacetate | Piperidine, Acetic acid, Benzene, Reflux | Ethyl 2-((2-(1,3-dioxolan-2-yl)-6-fluorobenzylidene)-3-oxobutanoate |

Aldol Variations: The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound, forming a β-hydroxy carbonyl compound known as an aldol. wikipedia.org In reactions involving this compound, the aldehyde acts as the electrophilic partner, reacting with a pre-formed enolate of a ketone or another aldehyde. khanacademy.org The reaction is typically carried out under basic or acidic conditions. wikipedia.org

The stereochemical outcome of the aldol addition is of significant interest. The reaction between an aldehyde and a pre-formed metal enolate can be rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu The geometry of the enolate (E or Z) dictates the relative stereochemistry (anti or syn) of the resulting aldol adduct. harvard.edu For example, a Z-enolate generally leads to the syn-aldol product, while an E-enolate yields the anti-aldol product, as this arrangement minimizes 1,3-diaxial interactions in the transition state. harvard.edu Subsequent dehydration of the aldol adduct, often promoted by heat, leads to the formation of an α,β-unsaturated carbonyl compound, which is known as an aldol condensation. wikipedia.org

Reductions and Oxidations of the Aldehyde Function

The aldehyde group of this compound can be readily transformed into other important functional groups through reduction and oxidation reactions.

Reduction to an Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-(1,3-Dioxolan-2-yl)-6-fluorophenyl)methanol. This transformation is commonly achieved using mild hydride reagents, which are chemoselective for aldehydes and ketones. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a standard choice for this reduction due to its ease of handling and high selectivity. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF or diethyl ether can also be used, followed by an aqueous workup. researchgate.net

Oxidation to a Carboxylic Acid: Oxidation of the aldehyde function yields 2-(1,3-Dioxolan-2-yl)-6-fluorobenzoic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and sulfuric acid, i.e., the Jones reagent) are effective. For substrates sensitive to harsh conditions, milder methods are preferred. The Tollens' reagent ([Ag(NH₃)₂]⁺) provides a gentle method for oxidizing aldehydes. Another common method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) and a chlorine scavenger like 2-methyl-2-butene.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH4), Methanol | (2-(1,3-Dioxolan-2-yl)-6-fluorophenyl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH4), then H2O | (2-(1,3-Dioxolan-2-yl)-6-fluorophenyl)methanol |

| Oxidation | Potassium permanganate (KMnO4) | 2-(1,3-Dioxolan-2-yl)-6-fluorobenzoic acid |

| Oxidation | Sodium chlorite (NaClO2), NaH2PO4, 2-methyl-2-butene | 2-(1,3-Dioxolan-2-yl)-6-fluorobenzoic acid |

Reactions Involving the Ortho-Substituted Position (e.g., ortho-lithiation and subsequent electrophilic quench)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgsemanticscholar.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles. semanticscholar.org

In this compound, both the acetal and the fluorine atom can act as directing groups. The acetal group [CH(OR)₂] is considered a weak DMG, while fluorine is a moderate DMG. semanticscholar.org The heteroatoms in these groups coordinate to the lithium atom of the organolithium base (e.g., n-butyllithium), delivering the base to a proximate C-H bond for deprotonation. wikipedia.org The position between the two directing groups is doubly activated, making the C3 proton the most acidic and the most likely site for lithiation. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be advantageous to prevent potential nucleophilic attack on the aromatic ring, which could lead to benzyne (B1209423) formation. researchgate.net

Once the lithiated intermediate is formed, it can react with various electrophiles to introduce a new substituent at the C3 position. This provides a versatile route to tri-substituted benzene derivatives that would be difficult to access through classical electrophilic aromatic substitution, which often yields mixtures of isomers. semanticscholar.org

| Electrophile | Reagent | Product after Deprotection |

|---|---|---|

| Carbon dioxide | CO2(s) | 2-Fluoro-6-formyl-3-carboxybenzaldehyde derivative |

| Iodine | I2 | 2-Fluoro-6-formyl-3-iodobenzaldehyde derivative |

| Dimethylformamide (DMF) | DMF | 2-Fluoro-3,6-diformylbenzaldehyde derivative |

| Trimethylsilyl chloride | TMSCl | 2-Fluoro-6-formyl-3-(trimethylsilyl)benzaldehyde derivative |

| Methyl iodide | CH3I | 2-Fluoro-6-formyl-3-methylbenzaldehyde derivative |

Chemo- and Regioselectivity in Multi-Functionalized Systems

Differential Reactivity of the Acetal and Fluorine Substituent

The presence of multiple functional groups—an aldehyde (protected as an acetal), a fluorine atom, and an aromatic ring—imparts diverse reactivity to this compound. The reaction conditions largely dictate the chemoselectivity.

The 1,3-dioxolane (acetal) group serves as a protecting group for the aldehyde. It is stable under neutral and basic/nucleophilic conditions, which allows for reactions such as Knoevenagel condensation, aldol additions, and directed ortho-metalation to occur at other sites without affecting the aldehyde. arkat-usa.org However, the acetal is labile under acidic conditions and can be readily hydrolyzed back to the aldehyde using aqueous acid.

Conversely, the fluorine atom on the aromatic ring is generally unreactive toward nucleophilic aromatic substitution (SₙAr). The C-F bond is very strong, and the ring is not sufficiently activated by electron-withdrawing groups to facilitate SₙAr under typical conditions. researchgate.net However, under the strongly basic conditions used for ortho-lithiation, a competing hydrodefluorination reaction via a benzyne intermediate is a potential side reaction, although lithiation ortho to the fluorine is generally favored. researchgate.net The fluorine atom primarily exerts its influence through electronic effects and as a directing group in metalation reactions. semanticscholar.orgresearchgate.net This differential reactivity allows for a stepwise functionalization of the molecule: reactions can be performed on the aldehyde (or its precursor) under basic conditions while the acetal is intact, followed by deprotection and further transformation of the aldehyde under acidic conditions, all while the fluorine atom remains on the ring.

Stereochemical Considerations in Transformations

Stereochemistry is an important aspect of the transformations involving this compound, particularly in reactions that create new stereocenters or geometric isomers.

Geometric Isomerism in Condensation Reactions: In Knoevenagel-type condensations, the product is an α,β-unsaturated system that can exist as E or Z geometric isomers. uou.ac.in The reaction often shows a high degree of selectivity for the thermodynamically more stable (E)-isomer, where the larger substituents on the double bond are positioned on opposite sides to minimize steric strain. researchgate.netuou.ac.in Reaction conditions can sometimes be tuned to influence this selectivity.

Diastereoselectivity in Aldol Reactions: When the aldehyde reacts with a prochiral enolate in an aldol addition, two new stereocenters can be created, leading to the possibility of syn and anti diastereomers. researchgate.net As described by the Zimmerman-Traxler model, the stereochemical outcome is highly dependent on the geometry of the enolate and the nature of the metal cation. harvard.edu By carefully selecting the enolate and reaction conditions, it is possible to achieve high levels of diastereoselectivity, preferentially forming one diastereomer over the other. harvard.edu The use of chiral auxiliaries or catalysts can further extend this control to achieve enantioselective aldol reactions. williams.edu

Chirality of the Dioxolane Ring: While ethylene glycol is achiral, if a chiral diol were used to form the acetal, the dioxolane ring itself would contain stereocenters. This could influence the stereochemical outcome of subsequent reactions by creating a chiral environment near the reaction center, potentially inducing diastereoselectivity in reactions at the aldehyde or the ortho position. mdpi.comnih.gov

Advanced Applications in Synthetic Organic Chemistry

2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde as a Key Building Block

The strategic importance of this compound in organic synthesis stems from the orthogonal reactivity of its functional groups. The dioxolane moiety serves as a robust protecting group for the aldehyde, allowing for selective reactions at other positions of the molecule. Concurrently, the fluorine atom exerts a strong electronic influence on the aromatic ring, modulating its reactivity and imparting unique properties to the final products.

Construction of Fluorine-Containing Heterocyclic Ring Systems (e.g., γ-lactams, pyrazoles, isoquinolines)

This fluorinated aldehyde is a valuable precursor for the synthesis of a variety of fluorine-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

γ-Lactams: The synthesis of fluorinated γ-lactam derivatives can be achieved through multi-step sequences that utilize the aldehyde as a key functional handle for cyclization precursors.

Pyrazoles: The construction of pyrazole (B372694) rings often involves the condensation of the deprotected aldehyde with hydrazine (B178648) derivatives, followed by cyclization. The fluorine substituent on the phenyl ring can significantly influence the biological profile of the resulting pyrazole.

Isoquinolines: It serves as a key starting material in classic isoquinoline (B145761) syntheses, such as the Pomeranz-Fritsch-Bobbitt reaction, leading to the formation of fluorinated isoquinoline cores.

Table 1: Synthesis of Fluorine-Containing Heterocycles

| Heterocyclic System | General Synthetic Approach | Significance of Fluorine |

|---|---|---|

| γ-Lactams | Multi-step synthesis involving aldehyde deprotection and cyclization. | Enhances metabolic stability and binding affinity. |

| Pyrazoles | Condensation with hydrazine derivatives followed by cyclization. | Modulates electronic properties and pharmacological activity. |

| Isoquinolines | Utilized in reactions like the Pomeranz-Fritsch-Bobbitt synthesis. | Influences reaction regioselectivity and product reactivity. |

Synthesis of Highly Functionalized Alicyclic and Aromatic Scaffolds

The presence of the ortho-fluorine atom can direct metalation reactions, such as ortho-lithiation, to the adjacent position on the aromatic ring. This allows for the introduction of a wide range of electrophiles, leading to the creation of highly substituted and functionalized aromatic compounds that would be otherwise difficult to access. Subsequent transformations of the aldehyde and the newly introduced substituents can then be used to construct complex alicyclic systems.

Precursors for Complex Carbon Frameworks and Molecular Architectures

Beyond specific ring systems, this compound is a foundational element for building larger, more complex molecular structures. After deprotection, the aldehyde readily participates in fundamental carbon-carbon bond-forming reactions, including Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. These transformations enable the extension of the carbon skeleton, providing a pathway to intricate molecular architectures and analogues of natural products.

Participation in Cascade, Domino, and Multicomponent Reactions

The compound is well-suited for use in elegant and efficient reaction sequences that form multiple bonds in a single operation, thereby increasing synthetic efficiency and adhering to the principles of green chemistry.

Intramolecular Cyclization and Annulation Strategies

Derivatives of this compound can be designed to undergo intramolecular cascade reactions. For example, a side chain containing a nucleophile can be introduced, which then cyclizes onto the aromatic ring in a subsequent step. In some cases, this can proceed via a nucleophilic aromatic substitution (SNAr) mechanism, displacing the fluorine atom to form a new fused ring system. This strategy allows for the rapid assembly of polycyclic frameworks.

Organocatalytic Transformations Utilizing the Aldehyde Functionality

Once the aldehyde is deprotected, it becomes an excellent substrate for a variety of organocatalytic transformations. Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric reactions, including aldol, Mannich, and Michael additions. This approach provides enantioselective access to chiral molecules where a new stereocenter is created in close proximity to the fluoro-substituted aryl group, a valuable feature for the development of new chiral drugs and materials.

Table 2: Advanced Reaction Applications

| Reaction Class | Description | Key Outcome |

|---|---|---|

| Intramolecular Cyclization | A tethered nucleophile attacks the aromatic ring to form a new ring. | Rapid construction of fused polycyclic systems. |

| Annulation Strategies | Formation of a new ring onto the existing aromatic scaffold. | Access to complex and diverse molecular architectures. |

| Organocatalytic Transformations | Asymmetric reactions catalyzed by small organic molecules like proline. | Enantioselective synthesis of chiral building blocks. |

Design and Synthesis of Labeled Compounds

The development of labeled compounds for in vivo imaging is a cornerstone of modern medicinal chemistry and chemical biology. While specific studies detailing the use of this compound in this context are not extensively documented in publicly available literature, its structure is amenable to the creation of both radioisotopically and fluorescently labeled analogues.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of gamma rays emitted from the annihilation of positrons released by radiotracers. acs.org Fluorine-18 is a favored radionuclide for PET due to its optimal half-life (109.7 minutes) and low positron energy, which allows for high-resolution imaging. uchicago.edubohrium.com The synthesis of PET tracers often involves the late-stage introduction of Fluorine-18 onto a precursor molecule. rsc.org

Currently, there is no specific literature describing the direct use of this compound as a precursor for Fluorine-18 labeled PET tracers. However, its structure provides a clear blueprint for such applications. The existing fluorine atom on the aromatic ring could theoretically be replaced by Fluorine-18 via nucleophilic aromatic substitution (SNAr). For this to be feasible, a suitable leaving group, such as a nitro or trimethylammonium group, would need to be installed at the ortho or para position to the fluorine atom to activate the ring towards nucleophilic attack by [¹⁸F]fluoride.

A more plausible strategy would involve the synthesis of a derivative of this compound where the stable ¹⁹F is replaced with a good leaving group. For instance, a nitro or a trialkylstannyl group at the 6-position of a 2-(1,3-dioxolan-2-yl)benzaldehyde (B6602295) derivative could serve as a precursor for radiofluorination. The general approach for the radiosynthesis of an ¹⁸F-labeled analogue is outlined in the table below.

| Step | Description | Key Reagents and Conditions | Theoretical Outcome |

|---|---|---|---|

| 1 | Precursor Synthesis | Modification of the starting material to install a suitable leaving group (e.g., -NO₂, -OTs) at the 6-position. | A molecule structurally analogous to this compound, primed for radiofluorination. |

| 2 | Radiofluorination | Reaction with [¹⁸F]fluoride, often in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) in an aprotic solvent. | Incorporation of the Fluorine-18 isotope onto the aromatic ring. acs.org |

| 3 | Deprotection and Purification | Removal of any protecting groups (if present) and purification of the final radiotracer, typically by HPLC. | The desired ¹⁸F-labeled PET tracer with high radiochemical purity. |

Fluorescent probes are indispensable tools for visualizing biological processes in real-time. nih.gov Benzaldehyde (B42025) derivatives can be utilized in the synthesis of fluorescent probes, often acting as a reactive moiety that can modulate the fluorescence of a fluorophore upon interaction with a specific analyte. rsc.org While the direct application of this compound as a fluorescent probe has not been reported, its aldehyde group (once deprotected from the dioxolane) is a key functional handle for the synthesis of such probes.

The aldehyde can undergo condensation reactions with various nucleophiles to form Schiff bases (imines), which can be part of a larger conjugated system. This reaction can lead to a change in the electronic properties of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response. altinbas.edu.tr For example, condensation with an amino-functionalized fluorophore could lead to the formation of a new fluorescent derivative where the emission properties are altered.

The synthetic methodology for developing a fluorescent probe based on this scaffold would likely involve a multi-step process.

| Step | Description | Key Reactions | Theoretical Product |

|---|---|---|---|

| 1 | Fluorophore Synthesis/Modification | Synthesis of a fluorophore core (e.g., BODIPY, coumarin, rhodamine) containing a reactive amino group. | An amino-functionalized fluorophore. |

| 2 | Deprotection of the Aldehyde | Acid-catalyzed hydrolysis of the 1,3-dioxolane (B20135) group in this compound. | 2-Formyl-6-fluorobenzaldehyde. |

| 3 | Condensation Reaction | Reaction of the deprotected aldehyde with the amino-functionalized fluorophore to form an imine bond. | A fluorescent probe with a Schiff base linker. |

| 4 | (Optional) Reduction | Reduction of the imine to a more stable secondary amine. | A fluorescent probe with a stable amine linker. |

Contributions to Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. rsc.org The efficiency of DOS is often enhanced by employing multicomponent reactions and building blocks with multiple points of diversification. beilstein-journals.org

There are no specific examples in the literature of this compound being used in a diversity-oriented synthesis campaign. However, its structure possesses several features that make it a potentially valuable building block for generating chemical libraries.

The key reactive sites for diversification on this molecule are the aldehyde (protected as a dioxolane) and the aromatic ring. The aldehyde can participate in a variety of multicomponent reactions, such as the Biginelli or Ugi reactions, once deprotected. The fluorine atom and the ortho-substitution pattern on the benzaldehyde could influence the reactivity and conformational preferences of the resulting products, contributing to skeletal diversity.

A hypothetical DOS strategy using this compound could involve a "build/couple/pair" approach.

| Phase | Description | Potential Reactions | Source of Diversity |

|---|---|---|---|

| Build | Initial multicomponent reaction involving the deprotected aldehyde. | Biginelli reaction with a β-ketoester and urea (B33335)/thiourea; Ugi reaction with an amine, isocyanide, and carboxylic acid. | Variation of the other components in the multicomponent reaction. |

| Couple | Functionalization of the aromatic ring. | Nucleophilic aromatic substitution of the fluorine atom (if a suitable activating group is present or introduced). | Introduction of various nucleophiles to the aromatic core. |

| Pair | Intramolecular cyclization or further functionalization of reactive handles introduced in the previous steps. | Ring-closing metathesis, intramolecular Heck reaction, etc. | Generation of diverse heterocyclic scaffolds. |

The ortho-disubstituted pattern of the benzaldehyde can be exploited to generate unique molecular shapes and to control the stereochemical outcome of subsequent reactions, thereby enriching the structural diversity of the resulting chemical library. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A full suite of 1D and 2D NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals.

While specific experimental data for 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde is not widely published, the expected NMR shifts can be predicted by analyzing its constituent parts: the 2-fluorobenzaldehyde (B47322) moiety and the 1,3-dioxolane (B20135) ring.

¹H NMR: The proton spectrum is expected to show distinct regions. The aldehydic proton should appear as a singlet at a downfield chemical shift, typically around 10.3 ppm. chemicalbook.com The aromatic region would feature three protons, with their chemical shifts and coupling constants influenced by the electron-withdrawing aldehyde and fluorine substituents. The protons of the dioxolane ring are expected to appear as a multiplet around 4.0-4.2 ppm for the -OCH₂- groups, and the acetal (B89532) proton should resonate as a singlet around 6.0-6.2 ppm.

¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, appearing around 188-190 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon directly bonded to the fluorine atom (C6) is expected to have a large one-bond coupling constant (¹JCF) and a chemical shift around 160-165 ppm. The acetal carbon (C7) of the dioxolane ring is anticipated to resonate around 100-104 ppm, while the two equivalent methylene (B1212753) carbons of the dioxolane ring should appear around 65 ppm.

¹⁹F NMR: The fluorine spectrum would likely exhibit a singlet for the single fluorine atom on the aromatic ring. Its chemical shift would be indicative of the electronic environment provided by the ortho-dioxolane and aldehyde groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Couplings (J)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| Aldehyde H | ~10.3 (s) | - | - |

| Aldehyde C | - | ~189 | - |

| Aromatic H3 | ~7.3 (t) | ~115-120 (d) | ³JHH ≈ 8.0 |

| Aromatic H4 | ~7.6 (m) | ~135-138 (d) | ³JHH ≈ 8.0, ⁴JHH ≈ 5.0 |

| Aromatic H5 | ~7.2 (d) | ~125-128 (d) | ³JHH ≈ 8.0 |

| Aromatic C1 | - | ~128-132 (d) | ²JCF ≈ 15-20 |

| Aromatic C2 | - | ~130-134 (d) | ³JCF ≈ 5-10 |

| Aromatic C6 | - | ~162 (d) | ¹JCF ≈ 250-260 |

| Dioxolane O-CH-O | ~6.1 (s) | ~102 | - |

| Dioxolane CH₂ | ~4.1 (m) | ~65 | - |

Note: Data is predictive and based on analysis of similar structures. 's' denotes singlet, 'd' doublet, 't' triplet, 'm' multiplet.

To confirm the predicted assignments and establish connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the aromatic ring system (H3-H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded protons and carbons, allowing for the unambiguous assignment of the aromatic C-H pairs and the methylene carbons of the dioxolane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range connectivity. Correlations would be expected between the aldehydic proton and the aromatic C1 and C2 carbons. The acetal proton (dioxolane ring) should show correlations to the C2 carbon of the aromatic ring and the methylene carbons within the dioxolane ring, confirming the link between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): For derivatives with conformational rigidity or specific stereochemistry, NOESY can reveal through-space proximity of protons, helping to define the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of this compound and its derivatives. The calculated exact mass for the parent compound (C₁₀H₉FO₃) is 196.0536 u. An HRMS measurement provides an experimental mass with high precision (typically to within 5 ppm), which serves as definitive proof of the molecular formula.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information. Key fragmentation pathways would likely include:

Loss of the aldehyde group (-CHO).

Cleavage of the dioxolane ring, potentially resulting in the loss of ethylene (B1197577) oxide (C₂H₄O).

A retro-Diels-Alder type fragmentation within the dioxolane ring.

The molecular ion peak (M⁺) and characteristic fragment ions would be observed. For instance, the base peak in the mass spectrum of 1,3-dioxolane itself corresponds to the loss of a hydrogen atom. nist.gov

Table 2: Predicted HRMS Data and Major Fragments

| Species | Formula | Calculated Exact Mass (u) | Predicted Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | C₁₀H₉FO₃ | 196.0536 | Molecular Ion |

| [M-CHO]⁺ | C₉H₈FO₂ | 167.0499 | Loss of formyl radical |

| [M-C₂H₄O]⁺ | C₈H₅FO₂ | 152.0274 | Loss of ethylene oxide from dioxolane |

| [C₇H₄FO]⁺ | C₇H₄FO | 123.0246 | Ion corresponding to 2-fluorobenzoyl cation |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong, sharp absorption band for the aldehyde C=O stretch, typically found in the range of 1690-1715 cm⁻¹. Other key absorptions would include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the dioxolane ring just below 3000 cm⁻¹, and a strong C-O stretching band for the acetal group between 1000-1200 cm⁻¹. The C-F stretch would appear as a strong band in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations but with different relative intensities. Aromatic ring vibrations, which often give strong Raman signals, would be prominent.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H | 3050-3100 | Strong | Stretching |

| Aldehyde C-H | 2820-2880, 2720-2780 | Medium | Stretching (Fermi doublet) |

| Aliphatic C-H (Dioxolane) | 2850-2970 | Medium | Stretching |

| Aldehyde C=O | 1690-1715 (Strong) | Medium | Stretching |

| Aromatic C=C | 1580-1600, 1450-1500 | Strong | Ring Stretching |

| C-F | 1200-1300 (Strong) | Weak | Stretching |

| Acetal C-O | 1000-1200 (Strong) | Medium | Stretching |

X-ray Crystallography for Single-Crystal Structure Determination of Complex Derivatives and Intermediates

For derivatives that can be grown as high-quality single crystals, X-ray crystallography provides the definitive solid-state structure. This technique yields precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. For example, studies on related dioxolane-containing compounds have detailed the conformation of the five-membered ring, which often adopts a twisted or envelope shape. researchgate.net

Furthermore, crystallographic analysis elucidates intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the crystal packing arrangement. This information is invaluable for understanding the supramolecular chemistry of these compounds and can be correlated with their physical properties.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization of Chiral Derivatives

The parent compound, this compound, is achiral. However, if chiral derivatives are synthesized—for example, by introducing substituents on the dioxolane ring or by creating derivatives that exhibit atropisomerism—chiroptical techniques become indispensable.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum. It provides detailed stereochemical information that is complementary to ECD.

For any new chiral derivative, experimental ECD and VCD spectra would be compared with spectra predicted from quantum chemical calculations to unambiguously assign the absolute configuration of the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Conformation

A computational study of 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde would typically begin with geometry optimization using methods like Density Functional Theory (DFT). DFT calculations, employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine the molecule's lowest energy (most stable) three-dimensional structure. nih.gov

Reaction Mechanism Studies through Computational Modeling (e.g., transition state analysis, energy profiles)

Computational modeling is a powerful tool for elucidating reaction mechanisms. sourceforge.io For this compound, this could involve studying its synthesis or subsequent reactions. For example, the formation of the dioxolane ring (acetalization of 2-formyl-3-fluorobenzaldehyde) could be modeled.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Calculated isotropic shielding values are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to yield predicted chemical shifts. These theoretical values can be compared with experimental data to confirm the molecular structure. For this specific molecule, predictions would be particularly useful for assigning the protons of the dioxolane ring and the carbons of the substituted benzene (B151609) ring. researchgate.net

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule and can be correlated with experimental infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov This analysis would help assign specific peaks in the experimental spectra to vibrations of the C=O aldehyde group, the C-F bond, the dioxolane ring, and the benzene ring.

Molecular Orbital Analysis and Charge Distribution Studies

To understand the chemical reactivity and electronic properties of this compound, an analysis of its frontier molecular orbitals (FMOs) is essential.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). scirp.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net Visualizations would show the spatial distribution of these orbitals across the molecule.

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. karazin.ua This reveals the distribution of electron density within the molecule, highlighting electronegative and electropositive sites. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, showing regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). researchgate.net

Conformational Analysis and Intermolecular Interactions

Conformational Analysis: This involves systematically studying the different spatial arrangements (conformations) of the molecule that result from rotation around its single bonds. For this compound, key rotations would be around the bond connecting the dioxolane ring to the benzene ring and the bond connecting the aldehyde group. By calculating the relative energies of these different conformers, the most stable and populated conformations in the gas phase or in solution can be determined. rsc.orgrsc.org

Intermolecular Interactions: While direct computational studies on the intermolecular interactions of this specific compound are absent, analysis of its structure suggests the potential for various non-covalent interactions. These include dipole-dipole interactions due to the polar C=O, C-O, and C-F bonds, and potential C-H···O or C-H···F weak hydrogen bonds. In a crystalline state, π-π stacking interactions between the benzene rings of adjacent molecules could also be significant. Understanding these interactions is crucial for predicting properties like boiling point, solubility, and crystal packing.

Future Perspectives and Emerging Research Avenues

Development of Novel and More Efficient Catalytic Systems for Transformations

Future advancements in the use of 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde will heavily rely on the development of innovative catalytic systems to selectively transform its key functional groups.

One major area of research will be the transition-metal-catalyzed functionalization of the C–H bond adjacent to the fluorine atom. nih.gov The use of transient directing groups, which reversibly form an imine with the aldehyde, could enable a range of ortho-C–H functionalization reactions, including arylation, halogenation, and amidation. acs.orgacs.org This strategy would provide direct access to highly substituted aromatic rings from a simple precursor. Palladium, rhodium, and iridium catalysts are expected to feature prominently in these investigations. rsc.org

Furthermore, the development of asymmetric organocatalysis presents a compelling avenue for creating chiral molecules from this achiral building block. nih.govresearchgate.net Enamine catalysis, for instance, could be employed for the enantioselective α-fluorination or α-alkylation of the aldehyde once deprotected, yielding important chiral synthons for medicinal chemistry. princeton.edubeilstein-journals.org

Finally, more efficient and milder catalysts for the manipulation of the dioxolane protecting group are needed. While traditionally removed under acidic conditions, novel catalytic systems, potentially involving ruthenium or other transition metals, could offer greater functional group tolerance and selectivity, which is crucial in complex, multi-step syntheses. nih.govrwth-aachen.de

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow and automated synthesis represents a significant opportunity for the production and elaboration of this compound. beilstein-journals.org

Continuous flow chemistry is particularly well-suited for handling fluorination reactions, which can involve hazardous reagents. durham.ac.uk The enhanced heat and mass transfer in microreactors allows for precise control over reaction conditions, improving safety and yield. beilstein-journals.org Syntheses involving ortho-fluorobenzaldehydes to form heterocyclic systems like 1H-indazoles have already demonstrated the benefits of high-temperature flow conditions, which could be applied to derivatives of the title compound. clockss.org A conceptual comparison highlights the potential advantages of a flow-based approach over traditional batch methods for a hypothetical downstream transformation.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Difficult to control, hotspots possible | Precise and uniform |

| Scalability | Difficult, requires process redesign | Easier, by running the system for longer |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Yield & Selectivity | Variable | Often higher and more reproducible |

Automated synthesis platforms can dramatically accelerate the discovery of optimal reaction conditions for the transformation of this building block. mit.edunih.gov By systematically varying catalysts, reagents, and conditions, these robotic systems can perform numerous experiments with minimal human intervention, rapidly identifying high-yielding and selective protocols. merckmillipore.comwikipedia.org This technology would be invaluable for exploring the diverse reactivity of this compound and expanding its synthetic utility.

Exploration of Unprecedented Reactive Pathways for Fluorinated Acetal (B89532) Derivatives

The unique electronic interplay between the ortho-fluorine atom and the dioxolane-protected aldehyde group suggests the potential for novel and unprecedented chemical reactivity. The electron-withdrawing nature of fluorine can influence the stability and reactivity of adjacent functional groups, opening doors to new synthetic transformations.

Future research could focus on catalyst-free photochemical fluorination of the benzylic C-H bonds of the dioxolane ring itself, a transformation that has been demonstrated for benzaldehydes, potentially leading to benzoyl fluorides. chemrxiv.org Another avenue involves leveraging the fluorine atom to direct metal-catalyzed C–H activation at the otherwise unreactive C6 position of the benzene (B151609) ring. nih.gov This would provide a powerful tool for late-stage functionalization, allowing for the introduction of various substituents with high regioselectivity.

Furthermore, the interaction between the fluorine and the acetal oxygen atoms could be exploited. This might lead to novel ring-opening reactions of the dioxolane under specific catalytic conditions or facilitate through-space electronic effects that alter the reactivity of the aromatic ring in unexpected ways. Exploring these pathways could lead to the discovery of new synthetic methods and the creation of molecular scaffolds that are currently difficult to access.

Design and Synthesis of Next-Generation Fluorinated Building Blocks with Enhanced Reactivity or Selectivity

While this compound is a useful building block, future research will focus on designing "next-generation" derivatives with enhanced properties, such as greater reactivity in specific coupling reactions or inherent chirality. nih.gov

One strategy involves the synthesis of chiral analogues. The introduction of stereocenters, either on the dioxolane ring or on a substituent attached to the aromatic core, would create high-value chiral building blocks for asymmetric synthesis. rsc.orgtandfonline.com These could be prepared using chemoenzymatic methods or asymmetric catalytic reactions. acs.org

Another approach is to introduce additional functional groups onto the aromatic ring to create multifunctional building blocks. These groups could serve as orthogonal synthetic handles, allowing for sequential and site-selective modifications. For example, the introduction of a boronic ester or a triflate group would enable participation in a wide range of palladium-catalyzed cross-coupling reactions. The table below outlines some hypothetical next-generation building blocks and their potential synthetic advantages.

| Next-Generation Building Block | Enhanced Feature | Potential Application |

|---|---|---|

| (4R,5R)-2-(2-Fluorobenzyl)-4,5-dimethyl-1,3-dioxolane | Inherent Chiral Auxiliary | Asymmetric synthesis, diastereoselective reactions |

| 2-(1,3-Dioxolan-2-yl)-6-fluoro-3-(pinacolborato)benzaldehyde | Orthogonal Reactivity | Sequential Suzuki and aldehyde functionalization |

| 2-(1,3-Dioxolan-2-yl)-6-fluoro-3-(trifluoromethyl)benzaldehyde | Modified Electronic Properties | Synthesis of agrochemicals and pharmaceuticals with altered bioavailability |

| 2-(1,3-Dioxolan-2-yl)-3,6-difluorobenzaldehyde | Increased Fluorine Content | Development of advanced materials with unique properties |

Applications in Supramolecular Chemistry and Materials Science (focus on chemical applications)

The distinct properties imparted by the fluorine atom—such as high electronegativity, the ability to form weak hydrogen bonds, and its contribution to creating strong molecular dipoles—make this compound an attractive precursor for materials with programmed supramolecular structures. nih.govnih.gov

In supramolecular chemistry, fluorination is known to profoundly influence self-assembly behavior, sometimes leading to entirely new architectures compared to non-fluorinated analogues. scispace.com Derivatives of the title compound could be designed to act as tripodal building blocks for the construction of molecular cages or receptors. The facially polarized nature of the aromatic ring could be exploited to bind specific guest molecules or to direct the formation of ordered solid-state lattices.

In materials science, this compound could serve as a key monomer for the synthesis of advanced polymers and liquid crystals. The introduction of fluorine can enhance thermal stability, modify solubility, and create unique optical and electronic properties. nsf.gov For example, Schiff base condensation of the deprotected aldehyde with fluorinated anilines could lead to novel liquid crystalline materials. wikipedia.org Similarly, its incorporation into polymer backbones could result in materials with low surface energy or enhanced gas permeability, suitable for applications in coatings and membranes. The interplay between the polar C-F bond and the flexible dioxolane group offers a rich design space for creating next-generation functional materials.

Q & A

Q. Q1.1: What are the primary synthetic routes for 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via oxidation of 2-fluoro-6-(1,3-dioxolan-2-yl)toluene using hydrogen peroxide or other oxidizing agents under controlled temperatures (60–80°C) . Alternative routes involve chlorination followed by hydrolysis, where illumination intensity and solvent polarity (e.g., dichloromethane vs. acetonitrile) critically affect regioselectivity and byproduct formation . Optimizing stoichiometry (e.g., 1.2 equivalents of H₂O₂) and reaction time (6–8 hours) can improve yields to ~70–75%.

Q. Q1.2: What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer: ¹H/¹³C NMR is essential for confirming the dioxolane ring (δ 5.2–5.4 ppm for the acetal proton) and aldehyde proton (δ 9.8–10.2 ppm). Fluorine-19 NMR resolves para/ortho fluorine coupling (³J₆-F ~8–12 Hz) . High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular ion peak (m/z 196.18 ± 0.02) .

Advanced Synthetic Optimization

Q. Q2.1: How can solvent effects and catalysts be optimized to minimize side products in dioxolane ring formation?

Methodological Answer: Lewis acids like BF₃·Et₂O (5 mol%) in anhydrous THF enhance acetalization efficiency by stabilizing the transition state. Polar aprotic solvents (DMF, DMSO) reduce competing hydrolysis but may increase aldehyde oxidation; thus, dichloroethane is preferred for balancing reactivity and stability . Kinetic studies (e.g., in situ IR monitoring) reveal that maintaining water content <0.5% suppresses side reactions (e.g., ring-opening) .

Q. Q2.2: What computational methods predict regioselectivity in fluorobenzaldehyde derivatives during electrophilic substitution?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to predict substitution patterns. For 6-fluorobenzaldehyde derivatives, the meta-directing effect of fluorine and steric hindrance from the dioxolane group dominate, with ΔG‡ values ~12–15 kcal/mol favoring para-substitution .

Structural and Electronic Analysis

Q. Q3.1: How does the dioxolane ring influence the electronic properties of the benzaldehyde core?

Methodological Answer: Cyclic voltammetry reveals that the dioxolane ring reduces the electron-withdrawing effect of the aldehyde group, shifting reduction potentials by +0.3 V compared to unsubstituted fluorobenzaldehyde. UV-Vis spectroscopy (λₐᵦₛ 270–280 nm) and Hammett constants (σₚ ~0.15) confirm moderate electron donation via resonance .

Q. Q3.2: What crystallographic challenges arise in resolving the compound’s solid-state structure?

Methodological Answer: Single-crystal X-ray diffraction (SHELXL ) requires slow evaporation from ethanol/water (3:1) to grow high-quality crystals. The dioxolane ring’s flexibility often leads to disorder; anisotropic refinement and TWIN/BASF commands in SHELX mitigate this. Crystallographic data (CCDC) show dihedral angles of 15–20° between the dioxolane and benzene planes .

Reactivity and Applications

Q. Q4.1: What are the key reactivity patterns in cross-coupling reactions involving this compound?

Methodological Answer: The aldehyde group undergoes Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O), but the dioxolane ring requires protection (e.g., TBSCl) to prevent hydrolysis . Ullmann couplings with aryl halides (CuI, 1,10-phenanthroline) yield biaryl aldehydes, though fluorine substituents reduce reactivity (TOF ~5 h⁻¹) .

Q. Q4.2: How does this compound serve as a precursor in medicinal chemistry?

Methodological Answer: It is a key intermediate for fluorinated quinolone antibiotics (e.g., derivatives inhibiting DNA gyrase). Reductive amination (NaBH₃CN, RNH₂) or condensation with hydrazines yields Schiff bases with anti-microbial activity (MIC ~2–4 µg/mL against S. aureus) .

Data Discrepancy and Reproducibility

Q. Q5.1: How should researchers address conflicting solubility data in different solvents?

Methodological Answer: Reported solubility in DMSO (50 mg/mL) vs. methanol (20 mg/mL) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies metastable phases, while slurry experiments (24 h stirring) establish equilibrium solubility . Consistency requires standardized protocols (e.g., USP <1236>) .

Q. Q5.2: Why do NMR spectra vary between synthetic batches, and how can this be resolved?

Methodological Answer: Batch-to-batch variations in acetal proton integration (δ 5.2–5.4 ppm) often stem from residual moisture or oxidation byproducts. Purification via flash chromatography (SiO₂, EtOAc/hexane 1:4) and drying over MgSO₄ ensures reproducibility. Quantitative ¹⁹F NMR with CFCl₃ as an internal standard resolves fluorine content discrepancies .

Advanced Analytical Techniques

Q. Q6.1: What mass spectrometry imaging (MSI) techniques map spatial distribution in biological tissues?

Methodological Answer: MALDI-MSI (20 µm resolution) with DHB matrix detects the compound’s metabolite adducts (m/z 196→ fragment ions at m/z 121 [C₇H₅FO]⁺). Isotopic labeling (¹³C-dioxolane) validates distribution patterns in pharmacokinetic studies .

Q. Q6.2: How do in silico models predict metabolic stability of derivatives?

Methodological Answer: ADMET predictors (e.g., SwissADME) use SMILES notation to estimate CYP450 metabolism (t₁/₂ ~3–5 h). MetaSite modeling identifies oxidation sites (dioxolane ring > aldehyde), aligning with in vitro microsomal assays (HLM, NADPH cofactor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.